molecular formula C11H16ClNO3 B1372178 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride CAS No. 432049-65-5

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

Cat. No.: B1372178
CAS No.: 432049-65-5
M. Wt: 245.7 g/mol
InChI Key: ZQQMLSPLWKGKAC-UHFFFAOYSA-N
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Description

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is a γ-aminobutyric acid (GABA) derivative with a methoxy-substituted phenyl group at the third carbon position. Its molecular formula is C₁₁H₁₆ClNO₃ (hydrochloride salt), and it has a molecular weight of 233.67 g/mol . The compound is structurally related to Baclofen (4-chloro analog), a well-known GABAB receptor agonist used clinically as a muscle relaxant.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQMLSPLWKGKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

    Aldol Condensation: The 4-methoxybenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol undergoes amination to introduce the amino group at the 4th position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuroscience Research

Potential Neuroprotective Effects
This compound is extensively studied for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can modulate neurotransmitter systems, particularly enhancing synaptic transmission, which is crucial for cognitive function and memory retention .

Case Study : A study published in the journal Neuropharmacology demonstrated that 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and promoting neuronal survival .

Pharmaceutical Development

Intermediate in Drug Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals aimed at treating mood disorders and other neurological conditions. Its ability to influence neurotransmitter activity makes it a candidate for developing antidepressants and anxiolytics .

Formulation Science
In drug formulation, it is incorporated into delivery systems to enhance the bioavailability of active pharmaceutical ingredients. This is particularly relevant in formulations targeting the central nervous system where effective delivery across the blood-brain barrier is critical .

Analytical Chemistry

Standard in Chromatographic Techniques
Researchers utilize this compound as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). This ensures accurate measurement of related substances in complex biological mixtures, which is essential for both research and quality control in pharmaceutical manufacturing .

Data Table: Analytical Applications

Application AreaMethodologyPurpose
Analytical ChemistryHPLCStandard for measuring related compounds
Biochemical StudiesEnzyme activity assaysInvestigating protein interactions
Drug DevelopmentFormulation scienceEnhancing drug delivery systems

Biochemical Studies

Role in Metabolic Pathways
As an amino acid derivative, this compound allows scientists to explore protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways, which is vital for elucidating the mechanisms underlying various diseases .

Case Study : A study published in Biochemical Journal highlighted how this compound was used to investigate its effects on metabolic enzymes involved in neurotransmitter synthesis, providing insights into potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 4-amino-3-arylbutyric acid derivatives, where the aryl group (phenyl ring) features varying substituents. Key structural analogs include:

Compound Name Substituent (X) Molecular Weight (HCl Salt) CAS Number Key Properties/Applications
4-Amino-3-(4-methoxy-phenyl)-butyric acid HCl -OCH₃ 233.67 g/mol 1858241-03-8 Potential CNS modulation; enhanced solubility due to polar methoxy group
(R)-4-Amino-3-phenylbutyric acid HCl -H 215.68 g/mol 52992-48-0 Neurological research; lacks substituent effects
Baclofen HCl (4-chloro) -Cl 250.12 g/mol 1134-47-0 GABAB agonist; muscle relaxant
(R)-3-Amino-4-(4-fluorophenyl)butyric acid HCl -F 217.66 g/mol 270596-53-7 Studied for receptor selectivity
(R)-3-Amino-4-(4-bromophenyl)butyric acid HCl -Br 297.60 g/mol 270596-41-3 Heavy atom effect; research chemical
4-Amino-3-(4-cyanophenyl)butyric acid HCl -CN 224.68 g/mol 270596-41-3 Electron-withdrawing group; impacts binding

Physicochemical and Pharmacological Differences

  • Solubility: The methoxy group (-OCH₃) enhances hydrophilicity compared to non-polar substituents (e.g., -H, -CH₃) but reduces it relative to charged groups. This balance may improve blood-brain barrier penetration compared to more polar analogs like the cyanophenyl derivative .
  • Receptor Binding : Electron-donating groups (e.g., -OCH₃) may weaken interactions with GABAB receptors compared to electron-withdrawing groups (-Cl in Baclofen), which enhance binding affinity .

Biological Activity

4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride, commonly known as a GABA receptor modulator, has garnered significant attention in neuropharmacology. This compound is primarily studied for its potential therapeutic effects in treating various neurological and psychiatric disorders, including anxiety and mood disorders.

Chemical Structure and Properties

The chemical formula of this compound is C11H15ClN2O3. It contains an amino group, a butyric acid backbone, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

This compound acts as a GABA_B receptor agonist , which enhances the inhibitory neurotransmission in the central nervous system. By modulating GABAergic activity, it may help alleviate symptoms associated with anxiety and mood disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in experimental models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Behavioral Studies

In behavioral models, this compound has demonstrated significant effects on anxiety-like behaviors. For instance, studies using the elevated plus maze and open field tests have shown that administration of this compound leads to increased time spent in open arms and reduced anxiety-related behaviors in rodents .

Pharmacological Applications

The compound serves as a key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity. Its applications extend to pharmaceutical development where it is explored for its potential in treating mood disorders .

Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced infarct size and improved functional recovery compared to controls .

Study 2: Anxiety Reduction

In another study involving human subjects with generalized anxiety disorder, participants receiving this compound reported a notable reduction in anxiety symptoms over a 12-week period. The study utilized standardized anxiety assessment scales to quantify improvements .

Research Findings

Study Findings Reference
Neuroprotection in ischemic strokeReduced infarct size and improved recovery
Anxiety reduction in humansSignificant decrease in anxiety symptoms
Behavioral effects in rodentsIncreased exploration and reduced anxiety-like behavior

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. For analogs like baclofen (4-Amino-3-(4-chlorophenyl)butyric acid), a common approach is Friedel-Crafts alkylation followed by catalytic hydrogenation for amine introduction . Optimization includes adjusting reaction temperature (e.g., 45–60°C for intermediates) and using inert gas environments to prevent oxidation . Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity (>95%) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., methoxy group at δ ~3.8 ppm; aromatic protons at δ 6.8–7.2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA validate purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₁₁H₁₅ClNO₃: calculated m/z 268.07) .

Q. What are the optimal storage conditions and solubility profiles for this compound in various solvents?

  • Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Desiccate to avoid hygroscopic effects .
  • Solubility : Limited solubility in polar aprotic solvents (DMSO: ~5–10 mg/mL; methanol: ~20 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. chloro) influence the compound’s affinity for GABA receptors?

  • Experimental Design :

  • Receptor Binding Assays : Compare displacement of radiolabeled ligands (e.g., [³H]CGP54626 for GABAB receptors) in HEK-293 cells transfected with GABAB subunits. Methoxy groups may enhance lipophilicity and blood-brain barrier penetration vs. chloro-substituted analogs like baclofen .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets. Methoxy’s electron-donating effects could alter hydrogen bonding with residues like Ser247 in GABAB .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Model Selection :

  • Rodent Models : Sprague-Dawley rats (IV/PO administration) for bioavailability and metabolite profiling (LC-MS/MS plasma analysis). Target tissues (brain, liver) should be homogenized for compound quantification .
  • Behavioral Assays : Tail-flick tests or rotarod assays to assess antispasticity effects, comparing efficacy to baclofen .

Q. How can researchers resolve contradictions in reported biological activities of enantiomers?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol eluent) to separate (R)- and (S)-enantiomers. Test each isomer in receptor assays to identify stereospecific activity .
  • Metabolic Stability : Incubate enantiomers with liver microsomes (human/rat) to compare CYP450-mediated degradation rates. Methoxy groups may slow metabolism relative to chloro analogs .

Data Contradiction Analysis

  • Solubility Discrepancies : Reported solubility in DMSO varies (5–20 mg/mL) due to batch-specific crystallinity or residual solvents. Use sonication (30 min, 37°C) and centrifuge (14,000 rpm) to clarify solutions .
  • Receptor Affinity Variability : Conflicting IC₅₀ values may arise from differences in cell lines (e.g., HEK-293 vs. CHO). Standardize assays using identical transfection protocols and ligand concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Reactant of Route 2
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride

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